![molecular formula C13H17N3O5S B2502772 4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid CAS No. 879646-06-7](/img/structure/B2502772.png)
4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .Scientific Research Applications
Green Synthesis Methods
One of the key applications of derivatives of the compound is in the field of green chemistry. A study by Davoodnia et al. (2010) demonstrated the use of a Brønsted acidic ionic liquid, closely related to the compound, as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This process is notable for its solvent-free conditions, highlighting its environmentally friendly approach (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Organocatalysis
In another research field, Ghosal et al. (2016) found that a similar imidazole-based zwitterionic salt efficiently catalyzed regioselective ring-opening of aziridines. This methodology proved to be applicable to gram-scale synthesis, showcasing the practical scalability of using such compounds in organic synthesis (Ghosal, Santra, Das, Hajra, Zyryanov, & Majee, 2016).
Multicomponent Synthesis Catalyst
Chen et al. (2011) utilized a similar sulfonic acid functionalized ionic liquid for the three-component synthesis of 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives. This study again emphasizes the utility of such compounds in facilitating complex chemical reactions (Chen, Zhu, & Su, 2011).
Catalytic Applications in Heterocyclic Synthesis
Zolfigol et al. (2013) designed an ionic liquid closely related to the compound of interest that efficiently catalyzed the synthesis of 1,2,4,5-tetrasubstituted imidazoles. Their work highlights the role of such compounds in catalyzing multi-component condensation reactions (Zolfigol, Khazaei, Moosavi-Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013).
Synthesis of Cyclic Sulfonamides
Greig et al. (2001) demonstrated the synthesis of novel cyclic sulfonamides through the Diels-Alder reaction involving derivatives of the compound . This showcases its utility in the synthesis of pharmacologically relevant structures (Greig, Tozer, & Wright, 2001).
Aerobic Oxidative Desulfurization
Lu et al. (2010) investigated the oxidation of sulfur-containing compounds using a catalyst derived from a similar compound. This research is significant for applications in environmental chemistry, particularly in the removal of sulfur from organic compounds (Lu, Zhang, Jiang, & Li, 2010).
Mechanism of Action
Target of Action
The compound, also known as 4-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-butyric acid, is a derivative of imidazole . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its biological activity. For instance, some imidazole derivatives act by inhibiting certain enzymes, while others may interact with cell receptors
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some imidazole derivatives used as antifungal agents can interfere with the synthesis of ergosterol, a key component of fungal cell membranes
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Imidazole itself is known to be highly soluble in water and other polar solvents , which can influence its absorption and distribution.
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. For example, an antibacterial compound might result in the death of bacterial cells, while an anti-inflammatory compound might reduce inflammation at the cellular level
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can all influence the action of a compound
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole derivatives, including “4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid”, may have potential for future drug development.
properties
IUPAC Name |
4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-15-10-6-5-9(8-11(10)16(2)13(15)19)22(20,21)14-7-3-4-12(17)18/h5-6,8,14H,3-4,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBMJBNZQMVISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCCC(=O)O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

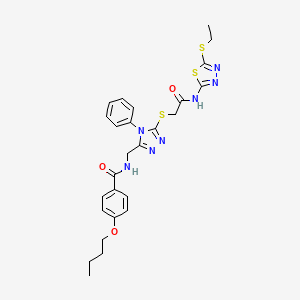
![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)
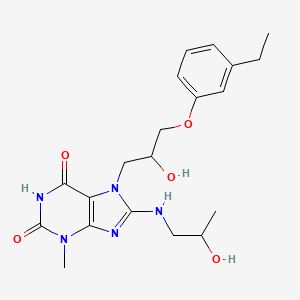
![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)
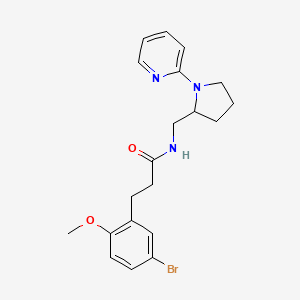
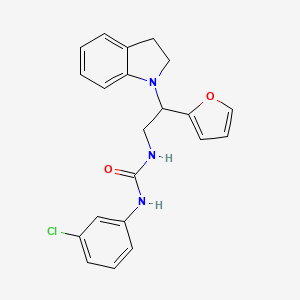
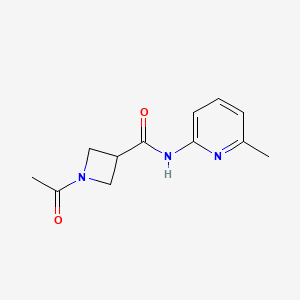
![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)


